molecular formula C16H19NO3 B3074392 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol CAS No. 1019616-85-3

2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

Cat. No. B3074392
CAS RN: 1019616-85-3
M. Wt: 273.33 g/mol
InChI Key: ZJMSIXAUUPAPSY-UHFFFAOYSA-N
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Description

“2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C16H19NO3 and a molecular weight of 273.33 .


Molecular Structure Analysis

The crystal and molecular structures of this compound have been determined by single crystal X-ray diffraction analyses . The results from temperature-dependent structural analysis regarding the tautomeric equilibrium of the compound were interpreted with the aid of quantum chemical calculations .


Chemical Reactions Analysis

The compound undergoes a tautomerization process, which affects its molecular geometry . This process involves the transfer of a proton within the molecule . The potential barrier belonging to the phenolic proton transfer was described using a nonadiabatic Potential Energy Surface (PES) scan .

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
This compound has been shown to possess a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, this compound has been shown to reduce the levels of lipid peroxidation products, which are markers of oxidative stress. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol in lab experiments is its relatively low toxicity. This compound has been shown to be relatively non-toxic in animal studies, which makes it a promising candidate for further research. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol. One area of research is the development of this compound-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the development of this compound-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases.

Scientific Research Applications

2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties that can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to possess anti-tumor properties that can be useful in the treatment of cancer. Additionally, this compound has been shown to possess anti-oxidant properties that can be useful in the prevention of oxidative stress-related diseases such as Alzheimer's disease.

properties

IUPAC Name

2-ethoxy-6-[(2-methoxyanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-20-15-10-6-7-12(16(15)18)11-17-13-8-4-5-9-14(13)19-2/h4-10,17-18H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMSIXAUUPAPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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